Lenalidomide hemihydrate

Catalog No.
S3445393
CAS No.
847871-99-2
M.F
C26H28N6O7
M. Wt
536.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenalidomide hemihydrate

CAS Number

847871-99-2

Product Name

Lenalidomide hemihydrate

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate

Molecular Formula

C26H28N6O7

Molecular Weight

536.5 g/mol

InChI

InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2

InChI Key

OTJHSDXKMBRCMM-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O

Lenalidomide hemihydrate is a derivative of thalidomide, specifically designed to enhance therapeutic efficacy while minimizing side effects. It is classified as an immunomodulatory drug and is primarily used in the treatment of multiple myeloma and certain types of anemia associated with myelodysplastic syndromes. The chemical formula for lenalidomide hemihydrate is C26H28N6O7, and it exists in a crystalline form that includes one molecule of water per two molecules of lenalidomide .

Lenalidomide's mechanism of action is complex and not fully understood. However, key aspects involve its interaction with cereblon (CRBN), an E3 ubiquitin ligase protein []. This binding triggers the degradation of specific cellular proteins, particularly IKZF1 and IKZF3, which play a role in cancer cell growth and survival. Additionally, lenalidomide modulates the immune system by stimulating T cell activity and suppressing the production of inflammatory molecules.

Multiple Myeloma:

  • Lenalidomide hemihydrate is being studied as a treatment for multiple myeloma, a cancer of the blood plasma cells. Clinical trials have shown promising results for its use in combination with other therapies. Source 1: Source 2:

Myelodysplastic Syndromes (MDS):

  • Research is ongoing to determine the effectiveness of lenalidomide hemihydrate in treating myelodysplastic syndromes, a group of disorders that affect bone marrow and blood cell production. Early studies suggest potential benefits, but more research is needed. Source 3:

Other Cancers:

  • Scientific investigations are exploring the use of lenalidomide hemihydrate in treating other cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia. The results of these studies are still preliminary. Source 4: Source 5:

Immune System Modulation:

  • Research is underway to understand how lenalidomide hemihydrate affects the immune system. This knowledge could be helpful in developing new treatment strategies for various diseases. Source 6

Lenalidomide hemihydrate undergoes various chemical transformations, particularly hydrolysis, which leads to the formation of metabolites such as 5-hydroxy-lenalidomide and N-acetyl-lenalidomide. The predominant form circulating in the bloodstream remains unchanged lenalidomide, with metabolites constituting less than five percent of the total drug concentration . Additionally, it exhibits reactions typical of amides and can participate in hydrogen bonding due to its NH groups, which can influence its solubility and interaction with biological targets .

The biological activity of lenalidomide hemihydrate is primarily attributed to its ability to modulate immune responses. It acts through cereblon-mediated selective ubiquitination and degradation of transcription factors IKZF1 and IKZF3, which are crucial for lymphocyte function. This mechanism contributes to the inhibition of tumor growth and enhances the immune system's response against cancer cells . Furthermore, lenalidomide has anti-angiogenic properties that inhibit the formation of new blood vessels, a vital process for tumor growth .

Lenalidomide hemihydrate can be synthesized through several methods, typically involving the condensation of 4-amino-1-oxo-1,3-dihydro-isoindole-2-carboxylic acid with piperidine derivatives. The synthesis may also include crystallization techniques that allow for the incorporation of water molecules into the crystal lattice, forming the hemihydrate version. The details regarding specific reagents and conditions can vary based on the desired purity and yield .

Lenalidomide hemihydrate is primarily used in clinical settings for:

  • Multiple Myeloma: As part of combination therapy to improve patient outcomes.
  • Myelodysplastic Syndromes: Particularly in patients with low to intermediate risk.
  • Autoimmune Disorders: Emerging research suggests potential applications in treating conditions like lupus and rheumatoid arthritis due to its immunomodulatory effects .

Interaction studies have shown that lenalidomide hemihydrate can influence various biological pathways. It has been demonstrated to interact with several proteins involved in cell signaling and immune response. Notably, its interaction with cereblon is critical for its therapeutic effects. Studies also indicate potential interactions with other drugs metabolized by cytochrome P450 enzymes, although lenalidomide itself is not extensively metabolized by these enzymes .

Lenalidomide hemihydrate shares structural similarities with several other compounds derived from thalidomide or related structures. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
ThalidomideHighTreatment of leprosy and multiple myelomaKnown for teratogenic effects; less selective than lenalidomide
PomalidomideModerateTreatment of multiple myelomaMore potent than lenalidomide; different mechanism involving direct apoptosis
ApremilastLowTreatment of psoriasis and psoriatic arthritisDifferent class; acts as a phosphodiesterase-4 inhibitor
Revlimid (another name for Lenalidomide)HighSame as lenalidomide hemihydrateDifferent formulations exist; similar action but varies in solubility

Lenalidomide hemihydrate stands out due to its specific formulation that enhances solubility and bioavailability compared to its anhydrous forms or other derivatives like pomalidomide.

Lenalidomide hemihydrate exerts profound immunomodulatory effects through the selective modulation of T-cell activation pathways, with particular emphasis on interleukin-2 secretion enhancement. The compound demonstrates remarkable potency in stimulating T-cell proliferation, exhibiting activity that is 100 to 1000 times more potent than thalidomide in various pharmacological assays [1]. This enhanced potency stems from lenalidomide's unique mechanism of action involving the cereblon-dependent degradation of lymphoid transcription factors that regulate cytokine production.

The primary mechanism underlying lenalidomide's T-cell activation involves the targeted degradation of Ikaros zinc finger protein 3 (IKZF3), which functions as a transcriptional repressor of the interleukin-2 gene [1]. Upon lenalidomide binding to cereblon, the resulting cereblon-CRL4 ubiquitin ligase complex recruits IKZF3 as a substrate, leading to its ubiquitination and subsequent proteasomal degradation [2]. The depletion of IKZF3 removes the transcriptional repression of the interleukin-2 gene, resulting in increased interleukin-2 production and subsequent enhancement of natural killer cell, natural killer T-cell, and CD4+ T-cell proliferation [1].

Clinical studies have demonstrated that lenalidomide treatment results in significant alterations in T-cell phenotype and function. In a comprehensive analysis of elderly subjects, lenalidomide treatment at concentrations ranging from 0.03 to 1 micromolar enhanced interleukin-2 generation by T-cell receptor-stimulated T-cells with maximal increases reaching 120-fold in subjects aged 65 years and older [3]. This enhancement was particularly pronounced compared to younger subjects, who showed maximal increases of only 17-fold under similar conditions [3]. The age-related differential response suggests that lenalidomide may be particularly effective in reversing T-cell dysfunction associated with immunosenescence.

The interleukin-2 enhancement mechanism involves positive feedback signaling through the interleukin-2 receptor pathway. Studies utilizing interleukin-2 receptor blocking antibodies demonstrated that the lenalidomide-induced enhancement of both interleukin-2 and interferon-gamma production is mediated through interleukin-2 receptor signaling [3]. This positive feedback loop amplifies the initial stimulus, leading to sustained cytokine production and enhanced T-cell activation. The mechanism also involves the restoration of diminished T-cell chemotactic responses to CCL21 and sphingosine 1-phosphate, indicating broad immunological restoration beyond cytokine production [3].

Multiple myeloma studies have revealed that lenalidomide treatment results in enhanced antigen-specific T-cell responses, with patients receiving lenalidomide maintenance therapy showing significantly higher frequencies of antigen-specific T-cell responses compared to patients treated without lenalidomide [4]. These responses were characterized by increased production of interferon-gamma, granzyme B, and perforin, indicating enhanced cytotoxic T-cell function [4]. Notably, even patients who had developed resistance to lenalidomide's direct anti-tumor effects retained sensitivity to its immunomodulatory properties, with six out of twelve tested patients showing enhanced immune responses in vitro [4].

In follicular lymphoma patients, lenalidomide induced rapid T-cell activation within one week of treatment initiation, characterized by upregulation of multiple activation markers including HLA-DR, CD137, programmed death-1, and Tim-3 on both CD4+ and CD8+ T-cells [5]. This activation pattern was accompanied by dramatic increases in T-cell proliferation as measured by Ki-67 staining and significant shifts in T-cell subset distribution, with increases in effector T-cells at the expense of naive and central memory subsets [5].

The molecular basis for lenalidomide's effects on T-cell activation extends beyond interleukin-2 modulation to include the downregulation of suppressor of cytokine signaling 1 (SOCS1) in immune effector cells [6]. SOCS1 normally functions as a negative regulator of cytokine signaling, and its downregulation by lenalidomide leads to enhanced interleukin-2 and interferon-gamma production in CD4+ T-cells, CD8+ T-cells, natural killer T-cells, and natural killer cells [6]. This mechanism provides an additional pathway through which lenalidomide enhances T-cell responses and overcomes immunosuppressive signals in the tumor microenvironment.

Angiogenesis Inhibition Through Vascular Endothelial Growth Factor Pathway Interference

Lenalidomide hemihydrate demonstrates potent anti-angiogenic properties through multiple mechanisms of vascular endothelial growth factor pathway interference. The compound consistently inhibits microvessel formation in both in vitro and in vivo angiogenesis models, with dose-dependent effects observed across various experimental systems [7]. In human umbilical arterial ring assays and cultured primary endothelial cell cord formation assays, lenalidomide produced consistent dose-dependent inhibition of both sprout formation by arterial rings and cord formation by endothelial cells [7].

The primary mechanism of lenalidomide's anti-angiogenic activity involves the disruption of adherens junction proteins critical for endothelial cell cord formation. Lenalidomide interferes with the associations between cadherin 5, beta-catenin, and CD31, which are essential adherens junction proteins whose interaction is critical for endothelial cell cord formation and subsequent angiogenesis [7]. This disruption of adherens junction formation represents a fundamental mechanism by which lenalidomide impairs the structural organization required for new blood vessel development.

Lenalidomide's interference with vascular endothelial growth factor signaling occurs through the inhibition of vascular endothelial growth factor-induced phosphoinositide 3-kinase-Akt pathway signaling, which is known to regulate adherens junction formation [7]. The compound partially inhibits Akt phosphorylation following vascular endothelial growth factor stimulation in endothelial cells and also demonstrates inhibitory effects on the phosphorylation of Gab1, a protein upstream of Akt1 [8]. These observations demonstrate that lenalidomide affects angiogenesis through multiple points of intervention in the vascular endothelial growth factor signaling cascade.

Clinical evidence of lenalidomide's anti-angiogenic activity has been demonstrated in myelodysplastic syndrome patients with chromosome 5q deletion. A study of 35 patients showed marked decreases in bone marrow vascularity following lenalidomide therapy, with this reduction in vascularity correlating significantly with clinical responses [8]. Importantly, vascular endothelial growth factor levels and vascular endothelial growth factor receptor levels did not change significantly despite the decreased vascularization, supporting the concept that lenalidomide uncouples angiogenesis from the direct effects of vascular endothelial growth factor [8].

The anti-angiogenic effects of lenalidomide extend to hypoxia-induced angiogenesis through the inhibition of hypoxia-inducible factor-1 alpha expression. Lenalidomide demonstrates strong inhibitory effects on hypoxia-induced endothelial cell cord formation and hypoxia-inducible factor-1 alpha expression, which is the main mediator of hypoxia-mediated effects and a key driver of angiogenesis and metastasis [7]. This mechanism is particularly relevant in the tumor microenvironment, where hypoxic conditions typically promote angiogenesis and tumor progression.

In multiple myeloma endothelial cells, lenalidomide inhibits proliferation and migration by downregulating angiogenesis-related key genes and proteins [9]. The compound effectively blocks neovessel formation in Matrigel assays and inhibits plasma cell-induced angiogenesis in chorioallantoic membrane assays [9]. These effects are mediated through the targeting of vascular endothelial growth factor and hypoxia-inducible factor-1 pathways, similar to other immunomodulatory drugs in this class [9].

Oral administration studies using the rat mesenteric window assay have confirmed that lenalidomide attenuates growth factor-induced angiogenesis in vivo in a dose-dependent manner [10]. The compound significantly inhibits growth factor-induced endothelial cell migration, which correlates with its inhibitory effects on growth factor-induced Akt phosphorylation, providing a potential mechanism for its anti-migratory and subsequent anti-angiogenic effects [10]. These findings support the clinical use of lenalidomide as an orally administered anti-angiogenic agent for angiogenesis-dependent conditions.

The anti-metastatic activity of lenalidomide has been confirmed in the B16-F10 mouse melanoma model, where treatment resulted in greater than 40% reduction in melanoma lung colony counts compared to untreated controls [7]. This anti-metastatic effect is directly related to the compound's anti-angiogenic properties, as the inhibition of new blood vessel formation limits the ability of tumors to establish metastatic sites and obtain the vascular supply necessary for continued growth.

In hepatocellular carcinoma cells, lenalidomide induces apoptosis and inhibits angiogenesis through both caspase-3 activation and vascular endothelial growth factor pathway interference [11]. The compound significantly inhibits cell proliferation and demonstrates potent anti-angiogenic effects that are mechanistically linked to its ability to modulate key signaling pathways involved in both cell survival and angiogenesis [11].

Synergistic Effects with Dexamethasone in B-Cell Malignancies

The combination of lenalidomide hemihydrate with dexamethasone demonstrates remarkable synergistic effects in B-cell malignancies, with enhanced therapeutic efficacy observed across multiple lymphoid neoplasms. This synergy stems from complementary mechanisms of action that target distinct but interconnected pathways involved in B-cell survival, proliferation, and immune evasion [12]. The combination therapy has become a cornerstone of treatment for various B-cell malignancies, including multiple myeloma, mantle cell lymphoma, and diffuse large B-cell lymphoma.

In mantle cell lymphoma, the combination of lenalidomide and dexamethasone produces synergistic cytotoxicity through the coordinated inhibition of multiple signaling pathways, including interleukin-6/STAT3, phosphoinositide 3-kinase/AKT, and AKT2/FOXO3A/BIM pathways [13]. Clinical trials have demonstrated that this combination achieves overall response rates of 52% with complete response rates of 24% in patients with relapsed or refractory mantle cell lymphoma [14]. The synergistic mechanism involves lenalidomide's enhancement of dexamethasone-induced G0-G1 cell cycle arrest through an intrinsic mitochondrial pathway of apoptosis, evidenced by increased Bcl-2 phosphorylation, upregulation of proapoptotic proteins Bax, BAD, and Bim, and activation of caspases-3 and -9 [12].

The dependence of this synergistic effect on cereblon expression has been clearly established, with cereblon levels positively correlating with the sensitivity of mantle cell lymphoma cells to the lenalidomide-dexamethasone regimen [13]. Long-term exposure to lenalidomide leads to downregulation of cereblon expression and subsequent drug resistance, but removal of lenalidomide can resensitize cells to treatment, supporting the rationale for intermittent dosing strategies to avoid resistance development [13].

In multiple myeloma, the lenalidomide-dexamethasone combination has demonstrated superior efficacy compared to dexamethasone alone in landmark phase III trials MM-009 and MM-010. These studies showed overall response rates of 61.0% and 60.2% respectively, with complete response rates of approximately 15% in both trials [15]. The combination achieved median time-to-progression of 11.1 months in MM-009 and 11.3 months in MM-010, with median overall survival of at least 29.6 months in both studies [15]. Long-term follow-up demonstrated significant benefit in overall survival with the combination compared to dexamethasone alone, with median overall survival of 38.0 months versus 31.6 months [15].

The molecular mechanism underlying synergy in multiple myeloma involves lenalidomide's ability to induce cell cycle arrest through increased expression of the cyclin-dependent kinase inhibitor p21WAF-1 and decreased expression of interferon regulatory factor 4, combined with induction of apoptosis and attenuation of angiogenesis [16]. Dexamethasone enhances these effects through its own pro-apoptotic mechanisms and by modulating the tumor microenvironment to enhance lenalidomide's immunomodulatory effects.

Diffuse large B-cell lymphoma studies have shown that lenalidomide-containing regimens produce complete response rates of 47.7% compared to 37.8% for control regimens without lenalidomide [17]. Meta-analysis of six randomized controlled trials including 1938 patients demonstrated that lenalidomide addition results in significantly improved progression-free survival with a hazard ratio of 0.77 and better complete response rates with a relative risk of 1.11 [17]. However, the combination is associated with increased incidence of grade 3 or higher hematological adverse events, particularly neutropenia and febrile neutropenia.

The synergistic effects extend beyond direct cytotoxicity to include enhanced immune-mediated tumor clearance. Lenalidomide increases the number of natural killer cells and augments dexamethasone-dependent natural killer cell-mediated cytotoxicity by increasing CD16 expression on natural killer cell subsets that are key effector cells for antibody-dependent cellular cytotoxicity [12]. This enhancement is associated with elevated interferon-gamma, tumor necrosis factor-alpha, and perforin expression, creating a more robust anti-tumor immune response.

The combination also demonstrates synergistic effects in the tumor microenvironment through modulation of cytokine networks and stromal cell interactions. Lenalidomide inhibits the production of pro-inflammatory cytokines that support B-cell malignancy growth while dexamethasone provides additional anti-inflammatory effects that help normalize the tumor microenvironment [12]. This dual targeting of both malignant cells and their supporting microenvironment contributes to the enhanced therapeutic efficacy observed with combination therapy.

In chronic lymphocytic leukemia, the combination enhances antibody-dependent cellular cytotoxicity when used with monoclonal antibodies such as rituximab. Lenalidomide increases CD40 expression on chronic lymphocytic leukemia cells and enhances the direct cytotoxicity of anti-CD40 monoclonal antibodies while simultaneously augmenting natural killer cell-mediated antibody-dependent cellular cytotoxicity [12]. This triple mechanism of enhanced direct cytotoxicity, improved antibody binding, and increased effector cell function exemplifies the multifaceted nature of the synergistic effects achieved with lenalidomide-dexamethasone combinations.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

536.20194725 g/mol

Monoisotopic Mass

536.20194725 g/mol

Heavy Atom Count

39

UNII

XQT0NAW8WD

Wikipedia

Lenalidomide hemihydrate

Dates

Last modified: 04-14-2024

Explore Compound Types